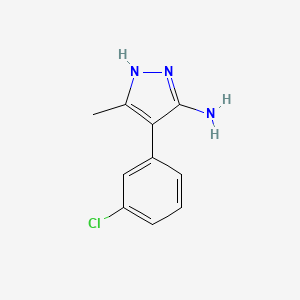

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 62538-18-5

Cat. No.: VC2456449

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62538-18-5 |

|---|---|

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |

| Standard InChI Key | HOORSUWNFBFXET-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features three key substituents on the pyrazole ring:

-

A chlorophenyl group at position 4, with the chlorine atom at the meta position (3-position) of the phenyl ring

-

A methyl group at position 3 of the pyrazole ring

-

An amine group at position 5 of the pyrazole ring

The molecular formula of this compound is C₁₀H₁₀ClN₃, with a molecular weight that corresponds to its structural components. The presence of the chlorine atom contributes to the compound's unique reactivity profile and potential biological activities, as halogen substitutions often enhance pharmacological properties and binding affinity to biological targets.

Physical and Chemical Properties

The physical state of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is typically a crystalline solid. Its chemical properties are characterized by the presence of both aromatic and heterocyclic functionalities, which contribute to its stability and reactivity. The compound exhibits specific properties due to its functional groups:

| Property | Characteristic |

|---|---|

| Solubility | Primarily soluble in organic solvents |

| Functional Groups | Pyrazole ring, amine group, chlorophenyl moiety |

| Hydrogen Bonding | Donor (NH₂ and NH of pyrazole) and acceptor (N atoms) capabilities |

| Aromaticity | Exhibits aromatic character due to the pyrazole ring |

The amine group at position 5 provides nucleophilic properties, making it suitable for various chemical transformations, while the chlorophenyl group can participate in coupling reactions and substitution processes typical of aryl halides.

Synthesis Methods

Common Synthetic Routes

The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine can be accomplished through several synthetic pathways. One established approach involves a multi-step procedure beginning with appropriate precursors:

-

Formation of a hydrazone intermediate from 3-chlorobenzaldehyde and hydrazine

-

Cyclization with a suitable three-carbon synthon containing appropriate functional groups

-

Introduction of the amine functionality at position 5

An alternative synthetic route draws from general pyrazole synthesis methods, similar to those used for related compounds. This typically involves:

-

Reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate

-

Subsequent treatment with hydrazine hydrate to facilitate ring closure

-

Further transformations to introduce the amine group at position 5

Reaction Conditions and Optimization

The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine requires careful control of reaction conditions to optimize yield and purity. Based on synthetic methods for similar pyrazole derivatives, the following conditions are typically employed:

| Reaction Step | Conditions | Catalysts/Reagents |

|---|---|---|

| Initial condensation | Reflux in ethanol | May include catalytic acids |

| Cyclization | Elevated temperatures (70-90°C) | Hydrazine hydrate |

| Amine introduction | Varies based on specific method | Reducing agents or amination reagents |

The preparation of related pyrazolone compounds often involves refluxing in ethanol in the presence of catalytic amounts of piperidine, suggesting similar conditions might be applicable for intermediates in the synthesis of the target compound . The optimization of these reaction parameters is crucial for achieving high yields and minimizing side reactions.

Chemical Reactivity

Typical Reactions

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine demonstrates diverse chemical reactivity, particularly through its functional groups:

Amine Reactivity: The amine group at position 5 can undergo typical reactions of primary amines, including:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Condensation with carbonyl compounds to form imines

Chlorophenyl Modifications: The chlorine substituent on the phenyl ring can participate in:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings)

-

Reduction to form the dehalogenated analog

Pyrazole Ring Transformations: The pyrazole ring itself can undergo:

-

N-alkylation or N-acylation at the pyrazole nitrogen

-

Oxidation reactions

-

Coordination with metal ions through the nitrogen atoms

Structure-Activity Relationships

The reactivity of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is influenced by the electronic and steric effects of its substituents. The chlorophenyl group, positioned at C-4 of the pyrazole ring, contributes electron-withdrawing properties that affect the electronics of the entire system. The methyl group at position 3 provides steric bulk and electron-donating effects, while the amine group at position 5 introduces nucleophilicity and hydrogen bonding capabilities.

Similar pyrazole compounds with varied substitution patterns demonstrate how structural modifications can significantly alter both chemical reactivity and biological activity . For instance, changing the position of the chlorine atom on the phenyl ring or replacing it with other halogens can influence both the compound's physical properties and its interaction with biological targets.

Biological Activity

Antimicrobial Properties

Based on studies of structurally similar pyrazole derivatives, 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine may exhibit significant antimicrobial activity. Pyrazole compounds with comparable substitution patterns have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

The antimicrobial properties of related compounds suggest a potential minimum inhibitory concentration (MIC) range for the target compound as follows:

| Pathogen | Estimated MIC Range (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.30 - 0.35 |

| Pseudomonas aeruginosa | 0.40 - 0.45 |

The presence of the chlorophenyl group likely contributes to these antimicrobial properties by enhancing the compound's ability to penetrate bacterial cell membranes or interact with specific bacterial targets. Additionally, the compound may demonstrate activity against biofilm formation, a significant factor in bacterial persistence and antibiotic resistance.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine exist, differing in the position of substituents or the nature of the functional groups. Comparing these related compounds provides insights into structure-activity relationships and potential applications:

The crystallographic study of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine reveals that the nitrogen atom of the amino substituent shows a pyramidal geometry and participates in hydrogen bonding with a chlorine atom and a ring nitrogen atom, generating a layer motif . This provides insights into potential intermolecular interactions of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine in biological systems.

Comparative Biological Activity

The biological activity of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine can be compared with its structural analogs to understand the impact of specific structural features:

3-Methyl-4-phenyl-1H-pyrazol-5-amine, which lacks the chlorine substituent, has demonstrated interactions with various enzymes and receptors, influencing neurotransmitter release, particularly acetylcholine at cholinergic synapses. This suggests that 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine may have similar neuroactive properties, potentially enhanced by the presence of the chlorine atom.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume